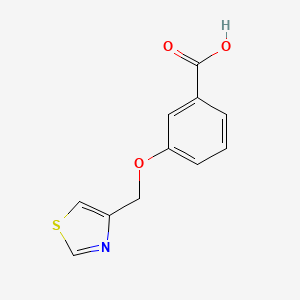

1-(3-methylbenzyl)-1H-benzotriazole

説明

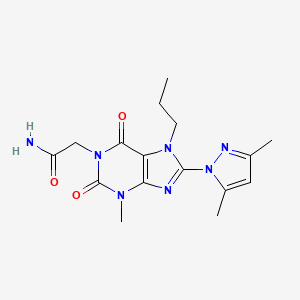

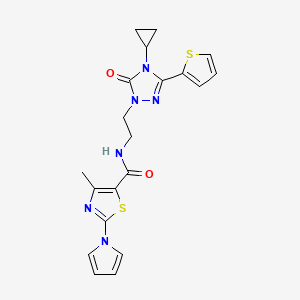

1-(3-methylbenzyl)-1H-benzotriazole, also known as MBT, is a chemical compound that belongs to the class of benzotriazole derivatives. MBT has gained significant attention in the scientific community due to its potential applications in various fields, including material science, environmental science, and biomedical research.

科学的研究の応用

Occurrence and Environmental Fate

Benzotriazoles, including 1H-benzotriazole and its derivatives, are widely recognized for their persistence in aquatic environments due to their extensive use as corrosion inhibitors in various industrial and consumer products. Studies have documented the presence of benzotriazoles in river waters and wastewater treatment plants, highlighting their widespread environmental distribution and the challenges associated with their removal during water treatment processes. For example, Kiss and Fries (2009) reported the occurrence of benzotriazoles in German rivers, emphasizing the need for understanding their environmental fate and the efficacy of wastewater treatment methods in reducing their concentrations (Kiss & Fries, 2009).

Degradation and Removal Technologies

Research on the biotransformation and photochemical degradation of benzotriazoles has provided valuable insights into potential removal mechanisms and the environmental persistence of these compounds. Huntscha et al. (2014) explored the aerobic biological degradation of benzotriazoles, identifying transformation products and elucidating degradation pathways, which are crucial for assessing the environmental impacts of these substances and developing effective removal strategies (Huntscha et al., 2014).

Toxicity and Ecological Impacts

The ecological and toxicological effects of benzotriazoles have also been a focus of scientific research. Studies have investigated the toxicity of benzotriazoles and their derivatives to aquatic organisms, providing evidence of the potential risks these compounds pose to aquatic ecosystems. Pillard et al. (2001) compared the toxicity of different benzotriazole derivatives, highlighting the variability in their effects on various test organisms and the importance of understanding these impacts for environmental risk assessment (Pillard et al., 2001).

Analytical Methods and Human Exposure

Advancements in analytical techniques have facilitated the detection and quantification of benzotriazoles in environmental matrices, aiding in exposure assessment and pollution monitoring. Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine, underscoring the importance of assessing human exposure to these compounds and their potential health implications (Asimakopoulos et al., 2013).

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWKUAOZLUPNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

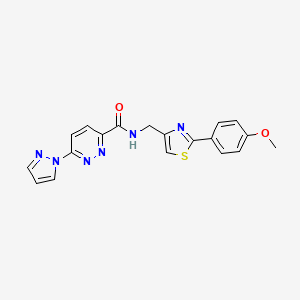

![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)

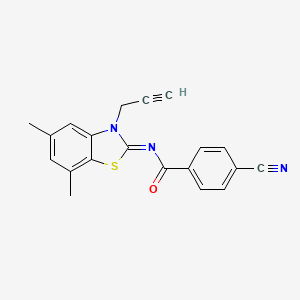

![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)

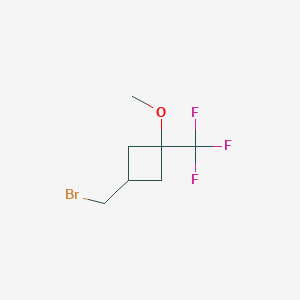

![5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2730757.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)

![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)

![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)